1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol - 1342840-89-4

1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol

Catalog Number: EVT-1734516
CAS Number: 1342840-89-4
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

    Compound Description: BMS-986169 is a potent and selective intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM). It demonstrates high binding affinity for the GluN2B subunit allosteric modulatory site (Ki = 4.03–6.3 nM) and selectively inhibits GluN2B receptor function. Preclinical studies demonstrated its potential as a rapid-acting antidepressant for treatment-resistant depression (TRD) [].

    Relevance: BMS-986169 shares the pyrrolidine core structure with 1-(4-aminopyridin-2-yl)pyrrolidin-3-ol. The presence of a substituted phenyl ring and an amide group in BMS-986169 highlights the exploration of similar structural motifs for modulating biological activity in related compounds.

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid

    Compound Description: This compound is a highly potent and selective αvβ6 integrin inhibitor with a long dissociation half-life. It demonstrates promising potential as an inhaled therapeutic agent for idiopathic pulmonary fibrosis. Notably, this compound exhibits high solubility in saline at pH 7 (>71 mg/mL), a desirable property for inhaled drug delivery. [].

    Relevance: This compound shares the pyrrolidine core structure with 1-(4-aminopyridin-2-yl)pyrrolidin-3-ol. The presence of various nitrogen-containing heterocycles in this αvβ6 inhibitor highlights the potential importance of incorporating such motifs into analogs of the target compound to explore their effects on biological activity and target selectivity.

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

    Compound Description: PSNCBAM-1 functions as a negative allosteric modulator of the cannabinoid CB1 receptor. It displays a unique mechanism of action, selectively reducing the efficacy of certain agonists while having no intrinsic activity on its own. [, ]. This selective modulation of CB1 receptor activity may offer therapeutic advantages over traditional orthosteric antagonists. [].

    Relevance: PSNCBAM-1 contains a pyrrolidine ring directly attached to a pyridine ring, mirroring the core structure of 1-(4-aminopyridin-2-yl)pyrrolidin-3-ol. This structural similarity, combined with PSNCBAM-1's activity as a CB1 receptor modulator, suggests that exploring variations of the target compound with substituted phenylurea moieties could yield interesting pharmacological profiles. ,

(R)-(+)-2-Amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045)

    Compound Description: NRA0045 exhibits high affinity for multiple dopamine D4 receptor subtypes, showing significantly higher potency compared to the D2L receptor. It also displays affinity for the serotonin 5-HT2A receptor and α-1 adrenoceptor. This unique pharmacological profile suggests potential antipsychotic activity with a potentially reduced risk of extrapyramidal side effects. [].

    Relevance: NRA0045 incorporates a substituted pyrrolidine ring within its structure, reminiscent of 1-(4-aminopyridin-2-yl)pyrrolidin-3-ol. This suggests that the pyrrolidine moiety plays a critical role in interacting with various pharmacological targets, and modifying its substitution pattern could influence receptor selectivity and downstream effects.

1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives

    Compound Description: This class of compounds was repositioned and characterized as Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS) inhibitors, exhibiting potent activity against both drug-sensitive and resistant strains of Plasmodium falciparum. While their slow killing profile and potential for resistance development present challenges for malaria treatment, their potent blood stage and antischizontal activity suggest potential as prophylactic agents. [].

    Relevance: These derivatives feature a pyrrolidinone ring directly attached to a pyridine ring, showcasing a close structural similarity to 1-(4-aminopyridin-2-yl)pyrrolidin-3-ol. This highlights how subtle structural variations on a shared scaffold can lead to distinct biological activities, potentially targeting different enzymes or receptors.

((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

    Compound Description: PF-00734200 acts as a dipeptidyl peptidase IV (DPP-IV) inhibitor. Studies revealed its metabolic profile, with hydroxylation at the pyrimidine ring's 5' position as the primary metabolic pathway. This compound reached Phase 3 clinical trials for type 2 diabetes treatment. [, ].

    Relevance: Although PF-00734200 doesn't directly share the core structure of 1-(4-aminopyridin-2-yl)pyrrolidin-3-ol, it incorporates two distinct pyrrolidine rings within its framework. This highlights the significance of the pyrrolidine motif in medicinal chemistry and suggests exploring variations in ring size and substitution patterns around the pyrrolidine core of the target compound to potentially modulate its pharmacological properties. ,

Properties

CAS Number

1342840-89-4

Product Name

1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol

IUPAC Name

1-(4-aminopyridin-2-yl)pyrrolidin-3-ol

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C9H13N3O/c10-7-1-3-11-9(5-7)12-4-2-8(13)6-12/h1,3,5,8,13H,2,4,6H2,(H2,10,11)

InChI Key

BWZRAAQFAWBENF-UHFFFAOYSA-N

SMILES

C1CN(CC1O)C2=NC=CC(=C2)N

Canonical SMILES

C1CN(CC1O)C2=NC=CC(=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.